5-Undecyl-1H-1,2,4-triazol-3-amin

Übersicht

Beschreibung

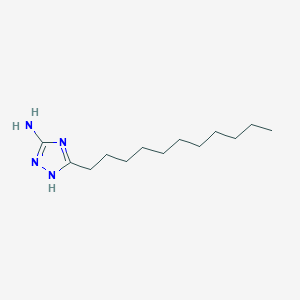

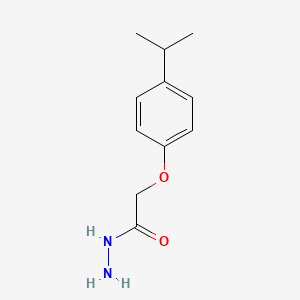

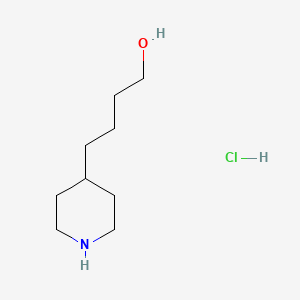

5-Undecyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the group of triazoles. It contains a total of 43 bonds, including 17 non-H bonds, 5 multiple bonds, 10 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Triazole .

Synthesis Analysis

The synthesis of 1,2,4-triazoles has attracted much attention due to their broad biological activities . A highly effective method for the production of 1,5-disubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

5-Undecyl-1h-1,2,4-triazol-3-amine has a molecular weight of 238.37200 . It contains a total of 43 bonds, including 17 non-H bonds, 5 multiple bonds, 10 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Triazole .Chemical Reactions Analysis

1,2,4-Triazoles are significant heterocycles that exhibit broad biological activities . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Physical And Chemical Properties Analysis

5-Undecyl-1h-1,2,4-triazol-3-amine has a density of 1.002g/cm3 and a boiling point of 411.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Antifungal-Aktivität

5-Undecyl-1H-1,2,4-triazol-3-amin: wurde auf sein Potenzial zur Bekämpfung von Pilzinfektionen untersucht. Derivate dieser Verbindung haben sich gegen Stämme von Candida, Geotrichum, Rhodotorula und Saccharomyces als wirksam erwiesen . Diese Erkenntnisse sind angesichts der wachsenden Besorgnis über die Antimykotika-Resistenz von Bedeutung.

Antikrebs-Screening

Die Derivate der Verbindung wurden auch auf ihre Antikrebs-Eigenschaften hin untersucht. Vorläufige Screenings am NCI-60-Zelllinien-Panel haben eine potenzielle Antikrebsaktivität gezeigt, die weitere Untersuchungen rechtfertigt .

Synthese von Sulfonamid-Derivaten

Von this compound abgeleitete Sulfonamide haben ein breites Spektrum pharmakologischer Anwendungen. Die Synthese neuartiger 4-substituierter N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridin-3-sulfonamid-Derivate mit potenzieller Antimykotika-Aktivität ist eine solche Anwendung .

Biologische Aktivität

Die Struktur der Verbindung ermöglicht die Herstellung von Derivaten mit vielseitigen biologischen Eigenschaften, darunter antibakterielle, antidiabetische, diuretische, antiglaukomatöse, antivirale und entzündungshemmende Aktivitäten .

Chemische Synthese und Beschaffung

This compound: ist für Forschungszwecke erhältlich und kann für den Einsatz in der chemischen Synthese beschafft werden, einschließlich der Herstellung von rückständigen Verunreinigungen und der kundenspezifischen Synthese .

Docking-Studien

Docking-Studien wurden durchgeführt, um die potenzielle Bindungsart der Derivate der Verbindung an Zielproteine wie Candida albicans Lanosterol 14α-Demethylase aufzuzeigen. Dies ist entscheidend für das Verständnis des Wirkmechanismus und für die Entwicklung potenterer Derivate .

Wirkmechanismus

Target of Action

It’s known that 1h-1,2,4-triazol-3-amine, a core structure in the compound, has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

It’s known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

It’s known that 1,2,4-triazoles have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .

Zukünftige Richtungen

1,2,4-Triazoles have been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .

Biochemische Analyse

Biochemical Properties

5-Undecyl-1h-1,2,4-triazol-3-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases and demethylases, which are crucial in regulating cellular processes . The interaction between 5-Undecyl-1h-1,2,4-triazol-3-amine and these enzymes involves binding to the active sites, thereby modulating their activity. Additionally, this compound can interact with biomolecules like nucleic acids, influencing gene expression and cellular metabolism .

Cellular Effects

The effects of 5-Undecyl-1h-1,2,4-triazol-3-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating the activity of key signaling molecules, 5-Undecyl-1h-1,2,4-triazol-3-amine can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and energy metabolism .

Molecular Mechanism

At the molecular level, 5-Undecyl-1h-1,2,4-triazol-3-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites . This binding can lead to conformational changes in the enzymes, reducing their catalytic efficiency. Additionally, 5-Undecyl-1h-1,2,4-triazol-3-amine can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression . These interactions ultimately result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Undecyl-1h-1,2,4-triazol-3-amine have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Studies have shown that 5-Undecyl-1h-1,2,4-triazol-3-amine remains stable under specific conditions, but prolonged exposure to certain environments can result in its degradation . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-Undecyl-1h-1,2,4-triazol-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At higher doses, toxic effects have been observed, including cellular damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

5-Undecyl-1h-1,2,4-triazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress response . Additionally, 5-Undecyl-1h-1,2,4-triazol-3-amine can affect the levels of certain metabolites, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Undecyl-1h-1,2,4-triazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . The distribution of 5-Undecyl-1h-1,2,4-triazol-3-amine can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 5-Undecyl-1h-1,2,4-triazol-3-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5-Undecyl-1h-1,2,4-triazol-3-amine has been observed to localize in the mitochondria, where it can influence energy metabolism and oxidative stress response . The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.

Eigenschaften

IUPAC Name |

5-undecyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKJBYGCXDTNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303370 | |

| Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92168-88-2 | |

| Record name | NSC158032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)